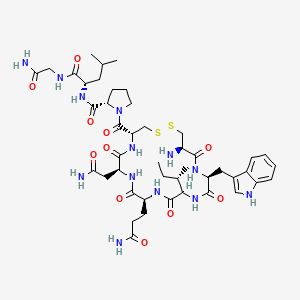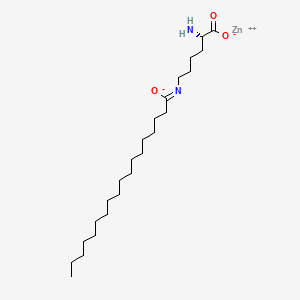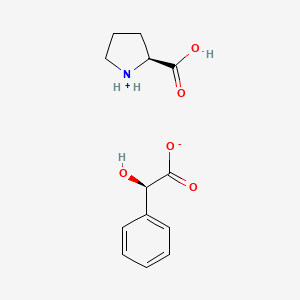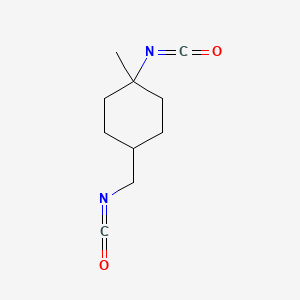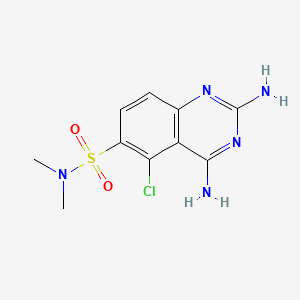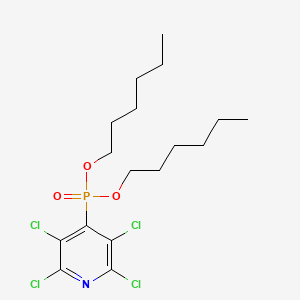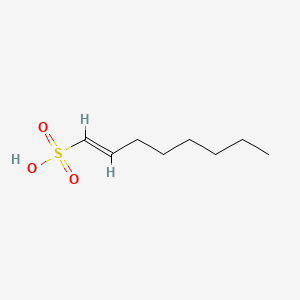
1-Octene-1-sulfonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octene-1-sulfonic acid, sodium salt is an organic compound with the molecular formula C₈H₁₇NaO₃S. It is commonly used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) due to its ability to enhance the separation and detection of various analytes . This compound is also known for its excellent coupling properties, making it a versatile surfactant in various scientific applications .
Vorbereitungsmethoden
1-Octene-1-sulfonic acid, sodium salt can be synthesized through several methods. One common synthetic route involves the sulfonation of 1-octene with sulfur trioxide, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial production methods often involve large-scale sulfonation reactors where 1-octene is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide in a separate reactor. The product is purified through crystallization or other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
1-Octene-1-sulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Octene-1-sulfonic acid, sodium salt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Octene-1-sulfonic acid, sodium salt primarily involves its role as an ion-pairing reagent. In HPLC, it interacts with analytes to form ion pairs, which enhances their separation and detection. The sulfonic acid group interacts with the analytes, while the sodium ion provides charge balance. This interaction improves the retention and resolution of analytes on the chromatographic column .
Vergleich Mit ähnlichen Verbindungen
1-Octene-1-sulfonic acid, sodium salt can be compared with other similar compounds such as:
- 1-Decene-1-sulfonic acid, sodium salt
- 1-Dodecene-1-sulfonic acid, sodium salt
- 1-Hexadecene-1-sulfonic acid, sodium salt
These compounds share similar chemical structures and properties but differ in the length of their carbon chains. The uniqueness of this compound lies in its optimal balance between hydrophobic and hydrophilic properties, making it highly effective as an ion-pairing reagent and surfactant .
Eigenschaften
CAS-Nummer |
3578-64-1 |
|---|---|
Molekularformel |
C8H16O3S |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
(E)-oct-1-ene-1-sulfonic acid |
InChI |
InChI=1S/C8H16O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h7-8H,2-6H2,1H3,(H,9,10,11)/b8-7+ |
InChI-Schlüssel |
FDVWKHPUNHWEJY-BQYQJAHWSA-N |
Isomerische SMILES |
CCCCCC/C=C/S(=O)(=O)O |
Kanonische SMILES |
CCCCCCC=CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




